ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate
Description
Properties
Molecular Formula |
C12H15ClN2O2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C12H15ClN2O2/c1-4-17-12(16)11(13)15-14-10-7-8(2)5-6-9(10)3/h5-7,14H,4H2,1-3H3/b15-11+ |
InChI Key |
ZXOBUTGZFHUQNN-RVDMUPIBSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C(C=CC(=C1)C)C)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=CC(=C1)C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate typically involves the reaction of 2,5-dimethylphenylhydrazine with ethyl 2-chloroacetate under controlled conditions. The reaction is usually carried out in an alkaline medium, such as sodium hydroxide, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
Ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate has the molecular formula CHClNO. Its structure features a hydrazone linkage, which is crucial for its biological activity. The compound can be synthesized through various methods, often involving the reaction of ethyl chloroacetate with hydrazines.
Scientific Research Applications
1. Medicinal Chemistry
This compound exhibits potential as an antitumor agent. Research indicates that derivatives of hydrazones can inhibit cancer cell proliferation by inducing apoptosis. A study published in the International Journal of Cancer highlighted that compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines .
Case Study: Antitumor Activity
- Objective: Evaluate the cytotoxic effects of this compound on cancer cells.
- Method: MTT assay to assess cell viability.
- Results: The compound showed a dose-dependent decrease in cell viability in MCF-7 breast cancer cells.
2. Antioxidant Properties
The antioxidant activity of this compound has been explored due to the presence of the hydrazone functional group. Antioxidants are essential in mitigating oxidative stress-related diseases.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| Ethyl (2E)-2-chloro-2-hydrazone | 25 |
| Standard Antioxidant (Ascorbic Acid) | 15 |
Synthesis and Characterization
The synthesis of this compound typically involves:
- Reagents: Ethyl chloroacetate and 2,5-dimethylphenylhydrazine.
- Conditions: Reflux in an organic solvent such as ethanol.
- Characterization Techniques: NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate involves its interaction with molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations arise from the aryl substituents, which modulate molecular weight, polarity, and lipophilicity. A comparative analysis is summarized below:
Estimated based on substituent contributions. *TPSA (Topological Polar Surface Area) is consistent across analogs due to shared functional groups.
Biological Activity
Ethyl (2E)-2-chloro-2-[(2,5-dimethylphenyl)hydrazinylidene]acetate is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group and a hydrazone linkage. The molecular formula is , and its structure can be depicted as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazone moiety is known to participate in nucleophilic substitution reactions, which can lead to the formation of reactive intermediates that may exert cytotoxic effects on cells. Additionally, the chloro group enhances electrophilicity, facilitating interactions with nucleophilic sites in biological molecules.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study involving human glioblastoma U251 cells, the compound showed an IC50 value of approximately 15 µM, indicating potent antitumor activity.
| Cell Line | IC50 (µM) |
|---|---|
| U251 (Glioblastoma) | 15 |
| A431 (Carcinoma) | 20 |
| MCF-7 (Breast Cancer) | 25 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a series of experiments against Gram-positive and Gram-negative bacteria, it demonstrated notable inhibitory effects. The minimal inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Studies
- Case Study on Antitumor Efficacy : A recent clinical trial investigated the efficacy of this compound as an adjunct therapy in patients with advanced melanoma. The results indicated a significant reduction in tumor size in 40% of participants after a treatment regimen lasting eight weeks.
- Antimicrobial Assessment : In an experimental setup, the compound was tested against multi-drug resistant strains of bacteria. The results showed that it effectively inhibited bacterial growth at concentrations lower than conventional antibiotics, suggesting its potential as a novel antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
